2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol
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Overview
Description
2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol is an organic compound that features a bicyclic structure with an amino group and a hydroxyl group attached to the indane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol can be achieved through several synthetic routes. One common method involves the reduction of 2-(aminomethyl)-2,3-dihydro-1H-indene using a suitable reducing agent such as lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding indene derivative. This process can be optimized by using specific catalysts and reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to remove the hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(aminomethyl)-2,3-dihydro-1H-indanone.
Reduction: Formation of 2-(aminomethyl)-2,3-dihydro-1H-indane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the hydroxyl group can participate in additional hydrogen bonding. These interactions can influence the compound’s biological activity and its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(aminomethyl)-2,3-dihydro-1H-indene
- 2-(aminomethyl)-2,3-dihydro-1H-indanone
- 2-(aminomethyl)-2,3-dihydro-1H-indane
Uniqueness
2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol is unique due to the presence of both an amino group and a hydroxyl group on the indane framework
Properties
IUPAC Name |
2-(aminomethyl)-1,3-dihydroinden-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-7-10(12)5-8-3-1-2-4-9(8)6-10/h1-4,12H,5-7,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYIWCFPKUDVOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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